3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a fluorophenyl group and a piperazine ring attached to a methylpyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and piperazine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and verifying the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- **1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
Uniqueness
3-(4-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6/c1-14-8-9-21-19(22-14)26-12-10-25(11-13-26)18-7-6-17(23-24-18)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBVCMBBHCQCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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